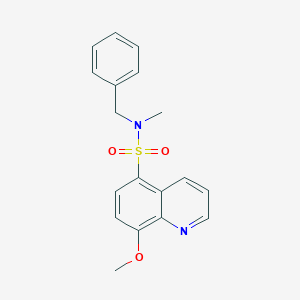![molecular formula C14H16F6N2O B15007522 1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B15007522.png)
1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea is a compound characterized by the presence of a phenylethyl group and a trifluoromethylated butyl group attached to a urea moiety This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea typically involves the reaction of 2-phenylethylamine with a trifluoromethylated isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Phenylethylamine+Trifluoromethylated isocyanate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be optimized to enhance yield and purity.
化学反应分析
Types of Reactions: 1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of phenylacetic acid or benzyl alcohol derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted urea derivatives.
科学研究应用
1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
作用机制
The mechanism of action of 1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The urea moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity. The phenylethyl group may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
1,1,1-Trifluoro-2-(trifluoromethyl)-2-pentanol: Shares the trifluoromethyl group but differs in the functional groups attached to the carbon chain.
2,2,2-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol: Contains a trifluoromethyl group and a phenyl group but has a different core structure.
Uniqueness: 1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea is unique due to the combination of its trifluoromethylated butyl group and phenylethyl group attached to a urea moiety
属性
分子式 |
C14H16F6N2O |
|---|---|
分子量 |
342.28 g/mol |
IUPAC 名称 |
1-(2-phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
InChI |
InChI=1S/C14H16F6N2O/c1-2-12(13(15,16)17,14(18,19)20)22-11(23)21-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,21,22,23) |
InChI 键 |
BPZUFNGVECUMJG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-methoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15007443.png)
![3-(2,6-Dichlorophenyl)-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15007449.png)
![Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate](/img/structure/B15007452.png)
![3,5-Dinitro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15007458.png)

![2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro-](/img/structure/B15007468.png)
![1-[1-[4-(Dibutylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyltriazol-4-yl]ethanone](/img/structure/B15007472.png)
![2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B15007477.png)
![5-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(phenyl)amino]-5-oxopentanoic acid](/img/structure/B15007487.png)

![3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B15007495.png)
![7-(Trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B15007497.png)
![2-phenyl-5-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B15007498.png)
![1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone](/img/structure/B15007512.png)
